molecular formula C12H23NO4 B13348581 Ethyl (tert-butoxycarbonyl)-L-valinate

Ethyl (tert-butoxycarbonyl)-L-valinate

Cat. No.: B13348581
M. Wt: 245.32 g/mol
InChI Key: JNKNQMOSZQCECU-VIFPVBQESA-N
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Description

Ethyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an ester derivative of L-valine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (tert-butoxycarbonyl)-L-valinate typically involves the protection of the amino group of L-valine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: L-valine.

    Ester Hydrolysis: L-valine and ethanol.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for Ethyl (tert-butoxycarbonyl)-L-valinate involves the protection of the amino group of L-valine. The Boc group prevents unwanted side reactions during chemical synthesis by temporarily masking the reactivity of the amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • Ethyl (tert-butoxycarbonyl)-L-alaninate
  • Ethyl (tert-butoxycarbonyl)-L-leucinate
  • Ethyl (tert-butoxycarbonyl)-L-isoleucinate

Comparison: Ethyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific use in the synthesis of peptides containing L-valine. While similar compounds like Ethyl (tert-butoxycarbonyl)-L-alaninate and Ethyl (tert-butoxycarbonyl)-L-leucinate are used for peptides containing alanine and leucine, respectively, this compound is preferred for its role in introducing valine residues into peptides .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1

InChI Key

JNKNQMOSZQCECU-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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